4-Chloro-2,6-dimethoxy-9H-xanthen-9-one
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Overview
Description
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one is a synthetic derivative of xanthone, a class of oxygen-containing heterocycles. Xanthones are known for their diverse biological activities and are found naturally in various plants, fungi, and lichens
Preparation Methods
The synthesis of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one typically involves the condensation of a salicylic acid derivative with a phenol derivative. One common method includes the use of zinc chloride and phosphoryl chloride as catalysts to improve yield and reduce reaction time . Industrial production methods may involve microwave heating to further enhance efficiency .
Chemical Reactions Analysis
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride, resulting in the formation of hydroxy derivatives.
Scientific Research Applications
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-2,6-dimethoxy-9H-xanthen-9-one involves its interaction with various molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation . The compound’s acetylcholinesterase inhibitory activity is linked to its interaction with the enzyme’s active site, preventing the breakdown of acetylcholine .
Comparison with Similar Compounds
4-Chloro-2,6-dimethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives such as:
3,6-Dimethoxy-9H-xanthen-9-one: Lacks the chloro substituent, resulting in different biological activities and chemical reactivity.
7-Bromo-1,3-dihydroxy-9H-xanthen-9-one: Contains bromo and hydroxy groups, showing potent anticancer activity.
2,5-Dimethoxy-1,2,3,4-tetrahydro-9H-xanthen-9-one: A tetrahydro derivative with different pharmacological properties.
Properties
CAS No. |
61234-55-7 |
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Molecular Formula |
C15H11ClO4 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
4-chloro-2,6-dimethoxyxanthen-9-one |
InChI |
InChI=1S/C15H11ClO4/c1-18-8-3-4-10-13(7-8)20-15-11(14(10)17)5-9(19-2)6-12(15)16/h3-7H,1-2H3 |
InChI Key |
PJTKZDOHKLEWSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C3=C(O2)C(=CC(=C3)OC)Cl |
Origin of Product |
United States |
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